7-Methylpyrazolo[1,5-a]pyrimidin-3-amine
Description
7-Methylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with a methyl group at position 7 and an amine substituent at position 2.
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
7-methylpyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-9-7-6(8)4-10-11(5)7/h2-4H,8H2,1H3 |
InChI Key |
OWWGXZCLEHSPKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=NC2=C(C=NN12)N |
Canonical SMILES |
CC1=CC=NC2=C(C=NN12)N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
7-Methylpyrazolo[1,5-a]pyrimidin-3-amine has been extensively studied for its potential anticancer properties. Research indicates that compounds within this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: MCF-7 Breast Cancer Cells
In vitro studies demonstrated that treatment with this compound resulted in:
- Induction of Apoptosis: Significant increases in apoptotic markers were observed.
- Inhibition of Cell Migration: The compound effectively reduced the migratory capacity of MCF-7 cells.
- Cell Cycle Arrest: Analysis indicated that the compound caused G1 phase arrest, leading to DNA fragmentation.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.3 | Apoptosis induction and cell cycle arrest |
| MDA-MB-231 | 20.0 | Inhibition of proliferation |
Enzymatic Inhibition
Another significant application of this compound lies in its role as an enzymatic inhibitor. It has shown promising results against various kinases that are critical in cancer signaling pathways.
Kinase Inhibition Profile
Research has highlighted its selective inhibition of kinases such as:
- PI3K δ : Involved in cancer growth and survival pathways.
- IRAK4 : Plays a role in inflammatory responses.
Table 2: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Selectivity |
|---|---|---|
| PI3K δ | 50 | High |
| IRAK4 | 110 | Moderate |
Anti-inflammatory Properties
Beyond its anticancer activity, this compound has been investigated for its anti-inflammatory effects. Studies indicate that it can modulate inflammatory pathways by reducing pro-inflammatory cytokines such as TNF-α and IL-6.
Quantitative Data on Anti-inflammatory Activity
In vitro studies showed:
- Reduction in Cytokine Levels: Significant decreases in TNF-α and IL-6 levels were noted.
Table 3: Anti-inflammatory Activity
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 200 | 50 |
| IL-6 | 150 | 30 |
Material Science Applications
The photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable for applications in material science. They are being explored as potential candidates for optical materials due to their unique light absorption characteristics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrimidin-3-amine scaffold allows for extensive derivatization, enabling fine-tuning of pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : Polar groups like methoxy (e.g., 4-methoxyphenyl in ) enhance aqueous solubility, critical for bioavailability.
- Thermal Stability : Melting points for analogs range from 158–160°C (e.g., compound 1 in ), indicating moderate crystallinity.
Research Findings and Trends
- Synthetic Efficiency : Microwave-assisted methods (e.g., in ) reduce reaction times compared to traditional reflux (e.g., 2–24 hours in ).
- Structure-Activity Relationships (SAR) :
- Challenges : Brominated derivatives (e.g., ) face synthetic complexity, while trifluoromethyl groups (e.g., ) may introduce metabolic liabilities.
Preparation Methods
Formation of the Dihydroxy Intermediate
In a representative procedure, 5-amino-3-methylpyrazole reacts with ethyl acetoacetate in glacial acetic acid under reflux conditions to yield 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine (Compound 1 ) with a reported yield of 84–89%. The reaction proceeds via nucleophilic attack of the pyrazole amine on the carbonyl carbon, followed by cyclization and dehydration (Figure 1).
Reaction Conditions
Role of Base Catalysis
Alternative protocols employ sodium ethoxide as a base in ethanol, which accelerates the cyclocondensation by deprotonating the aminopyrazole, enhancing its nucleophilicity. This modification reduces reaction time to 2–3 hours but requires careful pH control to avoid side reactions.
Chlorination of Dihydroxy Intermediates
The dihydroxy intermediate undergoes chlorination to introduce reactive sites for subsequent amination. Phosphorus oxychloride (POCl₃) is the reagent of choice, often with a catalytic amount of N,N-dimethylaniline or tetramethylammonium chloride to enhance selectivity.
Dichlorination Process
Treatment of 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine with excess POCl₃ at reflux (110°C) for 6–8 hours produces 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Compound 2 ) in 38–61% yield. The lower yield compared to the cyclocondensation step is attributed to competing hydrolysis and resinification side reactions.
Optimization Insights
- Catalyst Addition : Tetramethylammonium chloride increases chlorination efficiency by stabilizing the intermediate oxonium ion, improving yields to 55–61%.
- Solvent-Free Conditions : Neat POCl₃ minimizes hydrolysis, particularly for moisture-sensitive substrates.
Selective Amination at the C3 Position
The final step involves substituting the C3 chlorine atom with an amine group. While C7 substitution is more reactive due to electronic effects, selective amination at C3 requires strategic protecting group strategies or sequential functionalization.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling using Pd(OAc)₂/Xantphos or Pd₂(dba)₃/BINAP systems enables direct introduction of the amine group. For example, reacting 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with aqueous ammonia in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%) at 100°C for 12 hours yields 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-3-amine (Compound 3 ) in 54–61% yield.
Key Parameters
Reductive Amination
An alternative pathway employs reductive amination of a C3-aldehyde intermediate. Oxidation of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-3-ol (derived from 2 ) using Dess–Martin periodinane yields the corresponding aldehyde, which undergoes reductive amination with NH₄OAc and NaBH₃CN to furnish the target amine in 66–74% yield.
Alternative Synthetic Routes
Suzuki Coupling for Functionalization
For analogs with complex substituents, Suzuki-Miyaura coupling introduces aryl or heteroaryl groups at C5 or C7 before amination. For instance, coupling 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with 4-fluorophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C provides a 5-(4-fluorophenyl) intermediate, which is subsequently aminated at C3.
One-Pot Tandem Reactions
Recent advancements demonstrate one-pot synthesis from 5-amino-3-methylpyrazole and β-ketoesters using microwave irradiation. This method condenses cyclocondensation, chlorination, and amination into a single step, achieving 45–52% overall yield but requiring precise temperature control.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Formation of dihydroxy intermediate | 84–89 | High yield, simple conditions | Requires acidic reflux |
| Chlorination | POCl₃-mediated dichlorination | 38–61 | Selective for C5/C7 positions | Side reactions reduce yield |
| Buchwald-Hartwig | Pd-catalyzed amination | 54–61 | Direct C3 functionalization | Costly catalysts, oxygen-sensitive |
| Reductive Amination | Aldehyde intermediate + NH₄OAc | 66–74 | Avoids harsh conditions | Multi-step, moderate yields |
| One-Pot Microwave | Tandem cyclization/amination | 45–52 | Reduced reaction time | Limited scalability |
Challenges and Optimization Strategies
Regioselectivity in Amination
The electronic bias of the pyrazolo[1,5-a]pyrimidine ring favors substitution at C7 over C3. To overcome this, steric hindrance is introduced via bulky substituents at C2 (e.g., methyl groups), which electronically deactivate C7 and redirect amination to C3.
Purification Difficulties
The polar nature of this compound complicates isolation. Silica gel chromatography with ethyl acetate/methanol (9:1) or recrystallization from ethanol/water mixtures are standard protocols, though HPLC may be required for high-purity pharmaceutical grades.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Methylpyrazolo[1,5-a]pyrimidin-3-amine, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves cyclization of aminopyrazole precursors with enaminones or β-diketones. For example, refluxing 5-aminopyrazole derivatives with enaminones in polar solvents like ethanol/water (1:1) under ambient conditions yields pyrazolo[1,5-a]pyrimidine cores . Optimization includes adjusting reflux duration (e.g., 5–6 hours), solvent choice (pyridine for cyclization), and purification via recrystallization (e.g., ethanol/DMF mixtures) to improve yields (67–75%) . Catalysts like bis(pentafluorophenyl) carbonate (BPC) enhance coupling reactions for carboxamide derivatives .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.5–2.7 ppm) and carbon backbone .
- IR Spectroscopy : Identifies amine (-NH2, ~3300 cm⁻¹) and nitrile (-C≡N, ~2200 cm⁻¹) functionalities .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 254.1042) and fragmentation patterns .
- Elemental Analysis : Validates purity (e.g., C: 62.77%, N: 24.40% for derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. inactivity)?
- Methodology :
- Kinase Assays : Test inhibitory activity against CDK9 or other kinases using ATP-competitive binding assays (IC50 values) .
- Structural Analysis : Compare substituent effects (e.g., trifluoromethyl groups enhance binding affinity via hydrophobic interactions) using X-ray crystallography or docking studies .
- Dose-Response Studies : Identify concentration-dependent effects (e.g., apoptosis induction in cancer cell lines at 10–50 µM) .
Q. What strategies optimize functionalization at position 7 for structure-activity relationship (SAR) studies?
- Methodology :
- Nucleophilic Substitution : Introduce amines or hydrazines via SNAr reactions under basic conditions (e.g., K2CO3 in DMF) .
- Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups (e.g., Pd catalysts, 80–100°C) .
- Dimroth Rearrangement : Convert azolo[4,3-a]pyrimidine intermediates to [1,5-a] isomers under basic conditions (e.g., NaOH in EtOH) .
Q. How can low yields in multistep syntheses be addressed?
- Methodology :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility .
- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
- Purification Techniques : Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization to isolate high-purity products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
